molecular formula C24H21NO4S B2438002 (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline CAS No. 1321667-29-1

(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Cat. No. B2438002
CAS RN: 1321667-29-1
M. Wt: 419.5
InChI Key: QKNIKZMOKYPJKL-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A study by Banoji et al. (2022) describes a one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activities. This method utilizes ethyl 2-cyanoacetate, pyrazole aldehydes, and nitrostyrenes, highlighting the potential of such compounds in biological imaging and antimicrobial applications (Banoji et al., 2022).

Multicomponent Synthesis of Benzo[f]chromene Derivatives

Damavandi et al. (2012) report the efficient synthesis of 1-ethoxy-3-(4-aryl)-1-phenyl-1H-benzo[f]chromenes via a multicomponent reaction. This synthesis method could potentially be applicable for the synthesis of compounds structurally related to (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline, offering a route to explore their applications in various fields (Damavandi et al., 2012).

Nanocrystalline ZnO Catalyst for 4H-Chromenes Synthesis

Ghosh and Das (2013) detail an eco-friendly, one-pot synthesis of 4H-chromene in water using ZnO nanoparticles as a catalyst. This approach could be adapted for synthesizing compounds like (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline, offering a greener synthesis method with potential applications in material science and green chemistry (Ghosh & Das, 2013).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-3-28-20-12-10-19(11-13-20)25-24-23(16-18-6-4-5-7-22(18)29-24)30(26,27)21-14-8-17(2)9-15-21/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNIKZMOKYPJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline

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